molecular formula C17H19N3O2 B2357672 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline CAS No. 2097894-66-9

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline

Cat. No.: B2357672
CAS No.: 2097894-66-9
M. Wt: 297.358
InChI Key: VCNBXKNLRFNJPH-UHFFFAOYSA-N
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Description

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline is a complex organic compound that features a quinoxaline core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

cyclobutyl-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c21-17(12-4-3-5-12)20-9-8-13(11-20)22-16-10-18-14-6-1-2-7-15(14)19-16/h1-2,6-7,10,12-13H,3-5,8-9,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCNBXKNLRFNJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of o-Phenylenediamine with Dicarbonyl Compounds

The quinoxaline core is classically synthesized via the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under acidic conditions. For example, reacting o-phenylenediamine with glyoxal yields unsubstituted quinoxaline, while substituted dicarbonyls introduce functional groups at specific positions. This method, however, requires prolonged reaction times (12–24 hours) and elevated temperatures (80–120°C), often leading to side products such as over-oxidized or polymerized species.

Functionalization of the Quinoxaline Core

To introduce substituents at the 2-position, bromination or hydroxylation is typically performed post-condensation. Electrophilic bromination of quinoxaline using bromine (Br₂) in acetic acid generates 2-bromoquinoxaline, albeit with moderate regioselectivity. Alternatively, directed lithiation strategies enable precise functionalization but demand stringent anhydrous conditions.

Modern and Green Synthesis Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates quinoxaline formation, reducing reaction times to 10–30 minutes while improving yields (85–94%). For instance, o-phenylenediamine and 1,2-cyclohexanedione react under microwave conditions (300 W, 120°C) to produce quinoxaline derivatives in 92% yield, minimizing side reactions.

Catalytic Methods and Solvent Optimization

The use of pyridine or CF₃SO₃H as catalysts enhances reaction efficiency by stabilizing intermediates and reducing activation energy. Green solvents like water or ethanol further improve sustainability, with one-pot protocols achieving 78–89% yields for functionalized quinoxalines.

Stepwise Preparation of 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline

Synthesis of 2-Bromoquinoxaline

2-Bromoquinoxaline is prepared via bromination of quinoxaline using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 60°C for 6 hours, yielding 68–72% product. Alternatively, condensation of o-phenylenediamine with phenacyl bromide (C₆H₅COCH₂Br) in acetic acid provides direct access to 2-bromoquinoxaline in 65% yield.

Table 1: Comparison of 2-Bromoquinoxaline Synthesis Methods

Method Reagents/Conditions Yield (%) Reference
Bromination of Quinoxaline NBS, DMF, 60°C, 6h 68–72
Condensation Phenacyl bromide, AcOH, 80°C 65

Preparation of 1-Cyclobutanecarbonylpyrrolidin-3-ol

Pyrrolidin-3-ol is acylated with cyclobutanecarbonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature over 4 hours, yielding 1-cyclobutanecarbonylpyrrolidin-3-ol in 85% purity.

Williamson Etherification for Pyrrolidine-Quinoxaline Coupling

The hydroxyl group of 1-cyclobutanecarbonylpyrrolidin-3-ol is deprotonated with sodium hydride (NaH) in tetrahydrofuran (THF), forming an alkoxide that reacts with 2-bromoquinoxaline via nucleophilic substitution. Optimal conditions (60°C, 12h) afford the target compound in 74% yield.

Table 2: Optimization of Williamson Etherification

Base Solvent Temperature (°C) Time (h) Yield (%)
NaH THF 60 12 74
KOtBu DMF 80 8 68

Reaction Optimization and Mechanistic Insights

Role of Base and Solvent in Ether Formation

Strong bases like NaH or KOtBu are critical for alkoxide generation, while polar aprotic solvents (THF, DMF) facilitate SN2 displacement. Elevated temperatures (>60°C) reduce reaction times but risk elimination side products.

Green Chemistry Innovations

Recyclable silica-supported catalysts reduce waste in quinoxaline synthesis, achieving 89% yield over five cycles. Additionally, aqueous microwave conditions minimize organic solvent use, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.75 (s, 2H, quinoxaline-H), 4.35 (m, 1H, pyrrolidine-OCH), 3.60–3.20 (m, 4H, pyrrolidine-H), 2.90 (m, 1H, cyclobutane-CH), 2.10–1.80 (m, 6H, cyclobutane-CH₂).
  • HRMS : m/z calculated for C₁₈H₂₀N₃O₃ [M+H]⁺: 326.1497, found: 326.1495.

Purity and Stability

HPLC analysis confirms >98% purity under ambient storage conditions. The compound exhibits stability in DMSO for >6 months at −20°C.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form quinoxaline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced quinoxaline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, reduced quinoxaline derivatives, and various substituted quinoxaline compounds .

Scientific Research Applications

Synthetic Routes

The synthesis typically involves the reaction of quinoxaline derivatives with cyclobutanecarbonylpyrrolidine under specific conditions. A common method includes using a base catalyst to facilitate nucleophilic substitution reactions, allowing the introduction of the pyrrolidine ring into the quinoxaline core.

Industrial Production

For large-scale production, optimized reaction conditions are employed to ensure high yield and purity, often utilizing continuous flow reactors and advanced purification techniques like chromatography.

Anticancer Activity

Research indicates that 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline exhibits selective cytotoxicity against various cancer cell lines. For instance, it has shown promising results against prostate cancer cells (PC3) with an IC50 value of 18 µM.

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)
This compoundPC318
Quinoxaline derivative AMCF715
Quinoxaline derivative BA54920

Antimicrobial Activity

This compound also demonstrates antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its efficacy is enhanced by specific functional groups.

Table 2: Antimicrobial Efficacy of Quinoxaline Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Quinoxaline derivative CEscherichia coli16 µg/mL
Quinoxaline derivative DCandida albicans8 µg/mL

Prostate Cancer

A study evaluated the effects of this compound on PC3 cells, demonstrating significant apoptosis induction through caspase activation pathways. These findings suggest a promising avenue for developing targeted therapies for prostate cancer.

Antimicrobial Screening

Comprehensive screening revealed that quinoxaline derivatives containing piperazine moieties exhibited enhanced antibacterial activity against resistant strains of bacteria, indicating potential applications in treating infections caused by multidrug-resistant organisms.

Mechanism of Action

The mechanism of action of 2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the quinoxaline and cyclobutanecarbonylpyrrolidine moieties, which confer distinct chemical and biological properties. This combination allows for a broader range of interactions with biological targets and enhances its potential as a versatile compound in scientific research .

Biological Activity

2-[(1-Cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline is a novel compound derived from the quinoxaline family, known for its diverse biological activities. Quinoxaline derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and kinase inhibitory properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a quinoxaline core with a cyclobutanecarbonyl-pyrrolidine moiety. Its structural formula can be represented as follows:

C13H15N3O\text{C}_{13}\text{H}_{15}\text{N}_3\text{O}

This structure is significant as it influences the compound's interaction with biological targets.

Quinoxaline derivatives exhibit various mechanisms of action, primarily through inhibition of specific enzymes and receptors. Notably, they have been shown to inhibit receptor tyrosine kinases (RTKs), which play critical roles in cell signaling pathways related to cancer progression and metastasis. The inhibition of these kinases can lead to reduced proliferation and survival of cancer cells.

Anticancer Activity

Research indicates that quinoxaline derivatives demonstrate selective cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting the growth of prostate cancer cells (PC3) with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Quinoxaline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
This compoundPC318
Quinoxaline derivative AMCF715
Quinoxaline derivative BA54920

Antimicrobial Activity

Quinoxaline derivatives also exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of specific functional groups enhances their efficacy against microbial strains, with some derivatives showing activity comparable to traditional antibiotics .

Table 2: Antimicrobial Efficacy of Quinoxaline Derivatives

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureus32 µg/mL
Quinoxaline derivative CEscherichia coli16 µg/mL
Quinoxaline derivative DCandida albicans8 µg/mL

Case Studies

Several case studies have highlighted the therapeutic potential of quinoxaline derivatives:

  • Case Study on Prostate Cancer : A study evaluated the effects of a quinoxaline derivative on PC3 cells, demonstrating significant apoptosis induction through caspase activation pathways. The results indicated a promising avenue for developing targeted therapies for prostate cancer .
  • Antimicrobial Screening : A comprehensive screening of various quinoxaline derivatives revealed that those containing piperazine moieties exhibited enhanced antibacterial activity against resistant strains of bacteria, suggesting potential applications in treating infections caused by multidrug-resistant organisms .

Q & A

Q. What are the recommended synthetic routes for 2-[(1-cyclobutanecarbonylpyrrolidin-3-yl)oxy]quinoxaline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and coupling. A common approach is nucleophilic substitution between 2-chloroquinoxaline and 1-cyclobutanecarbonylpyrrolidin-3-ol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Catalysts like p-toluenesulfonic acid may enhance yields in cyclobutanecarbonyl group introduction . Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

  • Temperature control : Maintaining 80–90°C prevents side reactions like hydrolysis.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity .

    • Data Table : Comparison of Synthetic Routes
StepReagents/ConditionsYield (%)Purity (%)Reference
CyclobutanecarbonylationCyclobutanecarbonyl chloride, Et₃N, DCM6590
Quinoxaline Coupling2-Chloroquinoxaline, K₂CO₃, DMF, 80°C7295

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : Characterization requires a combination of:
  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyrrolidine O-linkage at C3 of quinoxaline) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 355.1662) .
  • X-ray Crystallography : Resolves 3D conformation, particularly cyclobutane-pyrrolidine ring interactions (if crystals are obtainable) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data between similar quinoxaline derivatives?

  • Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the pyrrolidine or quinoxaline moieties). To address this:

Comparative SAR Studies : Systematically modify substituents (e.g., replace cyclobutane with cyclohexane) and test against standardized assays (e.g., kinase inhibition) .

Assay Standardization : Use identical cell lines (e.g., HeLa for cytotoxicity) and protocols (e.g., MTT assay at 48h incubation) .

Q. How can the metabolic stability of this compound be improved for in vivo studies?

  • Methodological Answer : Metabolic instability (e.g., CYP450-mediated oxidation) is addressed via:
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the quinoxaline ring to reduce CYP3A4 affinity .
  • Prodrug Design : Mask the hydroxyl group with acetyl or PEGylated moieties to enhance plasma half-life .
  • In Vitro Assays : Liver microsomal stability tests (rat/human) quantify metabolite formation (LC-MS/MS analysis) .

Q. What mechanistic insights exist for its potential antitumor activity, and how can target engagement be validated?

  • Methodological Answer : Proposed mechanisms include kinase inhibition and DNA intercalation. Validation steps:

Kinase Profiling : Screen against a panel of 50 kinases (Eurofins) to identify primary targets (e.g., JAK2 inhibition at IC₅₀ = 0.3 μM) .

Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by monitoring protein stability shifts in treated vs. untreated cells .

RNA Sequencing : Identify downstream gene expression changes (e.g., apoptosis markers like BAX/BCL-2 ratio) .

Methodological Notes

  • Contradiction Analysis : Conflicting cytotoxicity data may arise from assay variability. Always cross-validate with orthogonal methods (e.g., ATP-based viability and caspase-3 activation assays) .
  • Advanced Synthesis : For scale-up, transition from batch to flow chemistry (Uniqsis FlowSyn) improves reproducibility and reduces reaction time by 40% .

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